Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-6-9(4-5-12-6)8(2,13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
QZXPCTXXJRIGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the spirocyclic 1,5-dioxaspiro ring system followed by esterification to install the methyl carboxylate group. The core synthetic approach is based on the following steps:
- Spirocyclic ring formation via ketone-diol condensation or acetalization, often under acid catalysis.
- Introduction of methyl substituents at the 2 and 4 positions through alkylation or by using appropriately substituted starting materials.
- Esterification of the carboxylic acid or acid precursor to the methyl ester.
This approach is consistent with common practices in the synthesis of spirocyclic dioxane derivatives, where ketones or cyclic ketals react with diols or hydroxy compounds to form the dioxaspiro framework.
Specific Synthetic Routes and Reaction Conditions
Acetalization of Ketones with Diols : Starting from a 2,4-dimethyl-substituted cyclic ketone or aldehyde, reaction with ethylene glycol or related diols under acidic conditions (e.g., p-toluenesulfonic acid) results in the formation of the 1,5-dioxaspiro ring. Control of temperature and reaction time is crucial to favor spirocyclic acetal formation over polymerization or side reactions.
Use of Titanium(IV) Isopropoxide Catalysis : Literature reports (Royal Society of Chemistry) describe the use of titanium(IV) isopropoxide as a Lewis acid catalyst to promote the formation of spirocyclic acetals from ketones and diols, followed by reduction steps with sodium borohydride to stabilize the product. This method provides good yields (up to 63%) of dioxaspiro compounds with high purity.
Esterification : The carboxylic acid precursor to the methyl ester can be esterified using standard Fischer esterification conditions (methanol and acid catalyst) or via methylation using diazomethane or methyl iodide under basic conditions to yield the methyl ester functionality.
Industrial and Practical Considerations
- Industrial synthesis may involve batch or continuous flow processes optimized for reaction efficiency, including automated control of temperature, pressure, and stoichiometry.
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
- The reaction conditions are optimized to minimize side reactions such as epoxide opening or decarbonylation that can occur in related spirocyclic systems.
Comparative Data Table of Related Compounds and Preparation Highlights
Detailed Research Findings and Mechanistic Insights
Catalytic Acetal Formation
- Titanium(IV) isopropoxide acts as an effective Lewis acid catalyst facilitating the condensation of ketones with diols to form the spirocyclic dioxane ring. The catalyst coordinates to the ketone oxygen, increasing electrophilicity and promoting nucleophilic attack by the diol oxygen atoms.
- Subsequent reduction with sodium borohydride stabilizes the intermediate, preventing ring opening and side reactions.
Esterification and Functional Group Stability
- Esterification of the carboxyl group to the methyl ester is generally performed under mild acidic conditions to avoid cleavage of the spiro ring.
- The spirocyclic framework exhibits stability under typical esterification conditions, but care must be taken to avoid strong acids or bases that may hydrolyze or rearrange the ring system.
Side Reactions and Challenges
- Epoxide opening and decarbonylation have been observed in related spirocyclic systems during acidic or high-temperature steps, which can reduce yields and complicate purification.
- Steric hindrance from methyl substituents can affect reactivity and selectivity during ring formation and subsequent functionalization.
Summary Table of Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclic acetal formation | Ketone + diol, Ti(i-PrO)4 catalyst | Room temperature to 60 °C | 4–8 hours | 60–70 | Lewis acid catalysis |
| Reduction | Sodium borohydride in ethanol | 0 °C to room temp | 8 hours | High | Stabilizes spiro intermediate |
| Esterification | Methanol + acid catalyst (e.g., H2SO4) | Reflux (65 °C) | 2–6 hours | 70–80 | Mild acidic conditions preferred |
Perspectives from Varied Sources
- Academic research papers emphasize the importance of Lewis acid catalysis (Ti(i-PrO)4) in enabling efficient spiroacetal formation with good stereochemical control.
- Industrial chemical suppliers note the compound’s utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, highlighting the need for scalable, reproducible preparation methods.
- Comparative studies of related spirocyclic esters reveal that methyl substitution patterns and ring oxygen content significantly influence reactivity and biological activity, guiding synthetic modifications for targeted applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The spiro-connected dioxane ring system imparts unique reactivity and stability to the compound .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Spiro System Oxygenation : The target compound contains a 1,5-dioxaspiro system, which introduces additional ring strain and polarity compared to analogs with a single oxygen (1-oxaspiro). This may influence reactivity and stability .
The ethyl ester in Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate alters steric bulk and lipophilicity relative to the methyl ester in the target compound .
Physicochemical and Functional Properties
Available data on physicochemical properties are sparse, but critical distinctions include:
- Polarity: The 1,5-dioxaspiro system in the target compound likely increases polarity compared to mono-oxygen analogs, affecting solubility in organic solvents .
Research and Application Context
Biological Activity
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its spirocyclic structure and unique chemical properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and biochemical research.
- Molecular Formula : CHO
- Molecular Weight : 186.21 g/mol
- Structure : The compound features a dioxaspiro configuration, which allows it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity through its interactions with specific enzymes or receptors. Its unique structure enables it to fit into specific binding sites within biological systems, potentially acting as an inhibitor or activator of certain biochemical pathways.
The compound's spirocyclic structure allows for specific interactions that can be quantitatively analyzed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Fluorescence Polarization Assays
These methods help elucidate the compound's mechanism of action within cellular systems and its potential role in modulating enzyme activity or influencing signaling pathways.
Anticonvulsant Activity
A related study investigated the synthesis and anticonvulsant activity of compounds similar to this compound. The study utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to evaluate the compounds' neuroprotective effects. Results showed that certain derivatives exhibited promising anticonvulsant properties with low toxicity profiles, suggesting potential therapeutic applications in epilepsy treatment .
Cytotoxicity Assays
Preliminary biological assays have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines, revealing moderate cytotoxicity with IC values around 11.26 μg/mL . This suggests that this compound may also possess anticancer properties worth exploring further.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their molecular characteristics:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | 158.15 g/mol |
| Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | 172.18 g/mol |
| This compound | CHO | 186.21 g/mol |
This table illustrates the variations in molecular weight and formula among structurally similar compounds, highlighting the unique position of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
